6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the molecular formula C15H9NO5 and a molecular weight of 283.24 g/mol . This compound is characterized by its benzofuran structure, which is a fused ring system containing both benzene and furan rings. The presence of a hydroxyl group and a nitrophenyl group further adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 6-hydroxy-2,3-dihydro-1-benzofuran-3-one with 4-nitrobenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Scientific Research Applications
6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, its nitrophenyl group may interact with cellular proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can be compared with other benzofuran derivatives, such as:
2,3-Dihydro-1-benzofuran-3-one: Lacks the hydroxyl and nitrophenyl groups, making it less reactive and less biologically active.
6-Hydroxy-2,3-dihydro-1-benzofuran-3-one: Lacks the nitrophenyl group, which reduces its potential for specific chemical reactions and biological interactions.
4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures, which may exhibit different chemical and biological properties.
Properties
Molecular Formula |
C15H9NO5 |
---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9NO5/c17-11-5-6-12-13(8-11)21-14(15(12)18)7-9-1-3-10(4-2-9)16(19)20/h1-8,17H |
InChI Key |
SJNIVFZEKRLLEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
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